molecular formula C20H27N5O B11256456 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}pentan-1-one

1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}pentan-1-one

Cat. No.: B11256456
M. Wt: 353.5 g/mol
InChI Key: RTBUYHWGJBEYER-UHFFFAOYSA-N
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Description

1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}pentan-1-one is a complex organic compound that features a pyridazinone core, a benzylamino group, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its versatile structure, which allows for various functional modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}pentan-1-one typically involves multiple steps, starting with the preparation of the pyridazinone core. The pyridazinone skeleton can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride . The benzylamino group is then introduced through a nucleophilic substitution reaction, and the piperazine ring is incorporated via a coupling reaction with a suitable piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of catalysts and purification techniques such as recrystallization and chromatography are also essential to obtain the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different pharmacological properties .

Mechanism of Action

The mechanism of action of 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}pentan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific pharmacological activity being studied .

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]pentan-1-one

InChI

InChI=1S/C20H27N5O/c1-2-3-9-20(26)25-14-12-24(13-15-25)19-11-10-18(22-23-19)21-16-17-7-5-4-6-8-17/h4-8,10-11H,2-3,9,12-16H2,1H3,(H,21,22)

InChI Key

RTBUYHWGJBEYER-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NCC3=CC=CC=C3

Origin of Product

United States

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